N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N’-(3-Chloro-4-fluorophenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that features a unique combination of functional groups, including a chloro-fluorophenyl group, a thiophene ring, and a triazolo-thiazole moiety
Properties
Molecular Formula |
C18H13ClFN5O2S2 |
|---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide |
InChI |
InChI=1S/C18H13ClFN5O2S2/c19-12-8-10(3-4-13(12)20)22-17(27)16(26)21-6-5-11-9-29-18-23-15(24-25(11)18)14-2-1-7-28-14/h1-4,7-9H,5-6H2,(H,21,26)(H,22,27) |
InChI Key |
SFOUMFBIOQJWQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-(3-chloro-4-fluorophenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolo-thiazole core: This can be achieved through the reaction of thiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the triazolo-thiazole ring system.
Introduction of the chloro-fluorophenyl group: The triazolo-thiazole intermediate is then reacted with 3-chloro-4-fluoroaniline under appropriate conditions to introduce the chloro-fluorophenyl group.
Formation of the ethanediamide linkage: Finally, the compound is reacted with ethylenediamine to form the ethanediamide linkage, resulting in the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of different solvents, catalysts, and reaction conditions.
Chemical Reactions Analysis
N’-(3-chloro-4-fluorophenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-(3-chloro-4-fluorophenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a tool compound to study the biological pathways and mechanisms involving its molecular targets.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
N’-(3-chloro-4-fluorophenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chloro-fluorophenyl and thiazole moieties but lacks the triazolo-thiazole ring system.
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: This compound contains the chloro-fluorophenyl group but has a simpler acetamide structure instead of the complex triazolo-thiazole system.
The uniqueness of N’-(3-chloro-4-fluorophenyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide lies in its combination of functional groups, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
